Ethyl 5-(benzylcarbamoyl)-2-{[(3-chloro-4-methylphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 5-(benzylcarbamoyl)-2-{[(3-chloro-4-methylphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate is a complex organic compound featuring a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(benzylcarbamoyl)-2-{[(3-chloro-4-methylphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common route includes:
Formation of the Thiophene Core: Starting with a thiophene derivative, the core structure is synthesized through cyclization reactions.
Functional Group Introduction:
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various halogenated products depending on the substituent introduced.
Scientific Research Applications
Ethyl 5-(benzylcarbamoyl)-2-{[(3-chloro-4-methylphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate has several applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(benzylcarbamoyl)-2-{[(3-chloro-4-methylphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate: can be compared with other thiophene derivatives like:
Uniqueness
The unique combination of functional groups in This compound provides distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective.
This detailed overview should provide a comprehensive understanding of This compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C24H23ClN2O4S |
---|---|
Molecular Weight |
471.0 g/mol |
IUPAC Name |
ethyl 5-(benzylcarbamoyl)-2-[(3-chloro-4-methylbenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H23ClN2O4S/c1-4-31-24(30)19-15(3)20(22(29)26-13-16-8-6-5-7-9-16)32-23(19)27-21(28)17-11-10-14(2)18(25)12-17/h5-12H,4,13H2,1-3H3,(H,26,29)(H,27,28) |
InChI Key |
GJUNFXMCKVKEHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NCC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
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